molecular formula C20H27FN4O B6917031 N-[(1-ethylpyrrolidin-2-yl)methyl]-1-(4-fluorophenyl)-5-propan-2-ylpyrazole-4-carboxamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-1-(4-fluorophenyl)-5-propan-2-ylpyrazole-4-carboxamide

Cat. No.: B6917031
M. Wt: 358.5 g/mol
InChI Key: APBAQXZUYGAKNW-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-1-(4-fluorophenyl)-5-propan-2-ylpyrazole-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a pyrazole carboxamide moiety

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-1-(4-fluorophenyl)-5-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O/c1-4-24-11-5-6-17(24)12-22-20(26)18-13-23-25(19(18)14(2)3)16-9-7-15(21)8-10-16/h7-10,13-14,17H,4-6,11-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBAQXZUYGAKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-1-(4-fluorophenyl)-5-propan-2-ylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.

    Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Construction of the pyrazole ring: This can be done through cyclization reactions involving hydrazine derivatives and diketones or ketoesters.

    Coupling of the pyrrolidine and pyrazole moieties: This step often involves amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-1-(4-fluorophenyl)-5-propan-2-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-1-(4-fluorophenyl)-5-propan-2-ylpyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-1-(4-fluorophenyl)-5-propan-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(4-fluorophenyl)-1H-pyrrole-3-carboxamide
  • 1-Methylpyrrolidine
  • Indole derivatives

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-1-(4-fluorophenyl)-5-propan-2-ylpyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

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